molecular formula C5H3IN2O B12957664 2-(2-Iodooxazol-4-yl)acetonitrile

2-(2-Iodooxazol-4-yl)acetonitrile

Cat. No.: B12957664
M. Wt: 233.99 g/mol
InChI Key: QHPVJULXAKJLPZ-UHFFFAOYSA-N
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Description

2-(2-Iodooxazol-4-yl)acetonitrile is a heterocyclic organic compound that contains an oxazole ring substituted with an iodine atom at the 2-position and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodooxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodooxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(2-Iodooxazol-4-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodooxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target. The oxazole ring and the iodine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxazolyl)acetonitrile: Lacks the iodine atom, resulting in different reactivity and biological activity.

    2-(2-Bromooxazol-4-yl)acetonitrile: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.

    2-(2-Chlorooxazol-4-yl)acetonitrile:

Uniqueness

2-(2-Iodooxazol-4-yl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for diverse applications. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H3IN2O

Molecular Weight

233.99 g/mol

IUPAC Name

2-(2-iodo-1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C5H3IN2O/c6-5-8-4(1-2-7)3-9-5/h3H,1H2

InChI Key

QHPVJULXAKJLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)I)CC#N

Origin of Product

United States

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